molecular formula C21H24N2O2 B563011 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione CAS No. 1189504-46-8

5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B563011
CAS No.: 1189504-46-8
M. Wt: 336.435
InChI Key: MTUABHNGDCDXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione involves several steps, starting with the reaction of ethyl phenylacetate with urea to form 5-ethyl-5-phenylhydantoin. This intermediate is then reacted with benzyl chloride to produce 5-ethyl-5-phenyl-2-benzylhydantoin. Finally, the benzyl group is removed through hydrogenation to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications:

Comparison with Similar Compounds

5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione can be compared with other impurities and related compounds of Primidone, such as:

    Primidone Impurity A: 5-Ethyl-5-phenylhydantoin

    Primidone Impurity B: 5-Ethyl-5-phenyl-2-benzylhydantoin

    Primidone Impurity C: 5-Ethyl-5-phenyl-2-hydroxyhydantoin

    Primidone Impurity D: 5-Ethyl-5-phenyl-2-methylhydantoin

    Primidone Impurity E: 5-Ethyl-5-phenyl-2-carboxyhydantoin

This compound is unique due to its specific structural configuration and the presence of a phenylpropyl group, which distinguishes it from other impurities and related compounds .

Properties

IUPAC Name

5-ethyl-5-phenyl-2-(1-phenylpropyl)-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-3-17(15-11-7-5-8-12-15)18-22-19(24)21(4-2,20(25)23-18)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUABHNGDCDXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1NC(=O)C(C(=O)N1)(CC)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661965
Record name 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189504-46-8
Record name Phenylpropylprimidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1189504468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Ethyl-5-phenyl-2-(1-phenylpropyl)dihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLPROPYLPRIMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQS5J8A5GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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